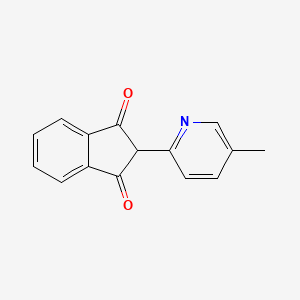

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with indene-1,3-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-yl)-1H-indene-1,3(2H)-dione: Lacks the methyl group on the pyridine ring.

2-(5-Chloropyridin-2-yl)-1H-indene-1,3(2H)-dione: Contains a chlorine atom instead of a methyl group.

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione derivatives: Various derivatives with different substituents on the indene or pyridine rings.

Uniqueness

This compound is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is an organic compound notable for its unique structural features, which include a pyridine ring fused to an indene-dione framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H11NO2 with a molecular weight of approximately 237.25 g/mol. The compound features a five-membered indene ring and a carbonyl group, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO2 |

| Molecular Weight | 237.25 g/mol |

| Density | 1.321 g/cm³ |

| Boiling Point | 438.7 °C |

| Flash Point | 219.6 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It appears to modulate cellular signaling pathways that are crucial for cancer cell proliferation and survival. In vitro studies suggest that it can induce apoptosis in cancer cells by activating specific caspases and altering the expression of apoptosis-related proteins .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Its binding affinity to these biomolecules could lead to modulation of their activity, influencing various physiological processes such as gene expression and metabolic regulation .

Study on Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around the compound when tested against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study on Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM . The study concluded that the compound's mechanism may involve both direct cytotoxicity and modulation of cell cycle progression.

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(5-methylpyridin-2-yl)indene-1,3-dione |

InChI |

InChI=1S/C15H11NO2/c1-9-6-7-12(16-8-9)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3 |

InChI Key |

NYJMYGSXUGHOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.